molecular formula C21H26N4O3 B6049826 7-[(3-Methoxyphenyl)methyl]-2-(2-methylpyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one

7-[(3-Methoxyphenyl)methyl]-2-(2-methylpyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6049826
M. Wt: 382.5 g/mol
InChI Key: VVSOYSQHOZKMJK-UHFFFAOYSA-N
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Description

7-[(3-Methoxyphenyl)methyl]-2-(2-methylpyrazole-3-carbonyl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-Methoxyphenyl)methyl]-2-(2-methylpyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the functional groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of Functional Groups: Functional groups such as the methoxyphenyl and pyrazole moieties are introduced through various organic reactions, including nucleophilic substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-[(3-Methoxyphenyl)methyl]-2-(2-methylpyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

7-[(3-Methoxyphenyl)methyl]-2-(2-methylpyrazole-3-carbonyl)-2,7-diazaspiro[4

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 7-[(3-Methoxyphenyl)methyl]-2-(2-methylpyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and those with methoxyphenyl or pyrazole moieties. Examples include:

    Spiro[4.5]decan-6-one derivatives: These compounds share the spirocyclic core but may have different functional groups.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups that exhibit similar reactivity and properties.

    Pyrazole derivatives: Molecules containing the pyrazole ring, which is known for its biological activity.

Uniqueness

The uniqueness of 7-[(3-Methoxyphenyl)methyl]-2-(2-methylpyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one lies in its combination of the spirocyclic structure with the methoxyphenyl and pyrazole moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-[(3-methoxyphenyl)methyl]-2-(2-methylpyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-23-18(7-10-22-23)19(26)25-12-9-21(15-25)8-4-11-24(20(21)27)14-16-5-3-6-17(13-16)28-2/h3,5-7,10,13H,4,8-9,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSOYSQHOZKMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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